N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

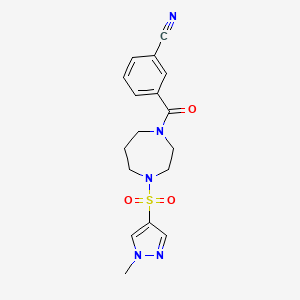

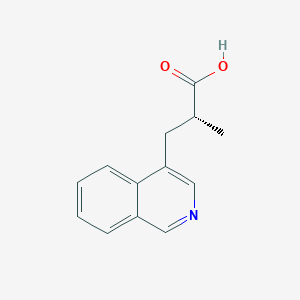

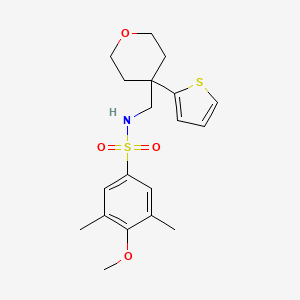

N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide, also known by its chemical formula C₁₄H₁₁N₃O₂ , is a synthetic organic compound. It belongs to the class of pyrazine derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions, cyclizations, and functional group transformations. The most common approach includes the reaction of 4-aminobenzamide with 6-methylpyrazine-2-carboxylic acid, followed by carbamoylation. The yield and purity of the synthesized compound depend on reaction conditions, reagents, and purification methods.

Molecular Structure Analysis

The molecular structure of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide consists of a pyrazine ring fused with a phenyl ring. The carbamoyl group (-CONH₂) is attached to the phenyl moiety. The compound’s planar geometry and electronic properties play a crucial role in its interactions with biological targets.

Chemical Reactions Analysis

N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding its reactivity profile is essential for designing derivatives with improved properties.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point : N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide typically melts in the range of 180°C to 190°C.

- Solubility : It exhibits moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, methanol).

- Chemical Properties :

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

- UV-Vis Absorption : It shows characteristic absorption bands in the UV-Vis spectrum.

- Acid-Base Behavior : N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide behaves as a weak acid due to the carbamoyl group.

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

- Environmental Impact : Assessments regarding its environmental persistence and impact are necessary.

- Storage : Store the compound in a cool, dry place away from direct sunlight.

Direcciones Futuras

- Biological Studies : Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

- Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to enhance activity.

- Formulation Development : Optimize formulations for oral or topical administration.

- Materials Science : Evaluate its use in organic electronics or as a building block for functional materials.

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-6-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-8-6-15-7-11(16-8)13(19)17-10-4-2-9(3-5-10)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUONAQTEFIVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)

![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)

![1-(Azepan-1-yl)-2-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2590665.png)

![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide](/img/structure/B2590666.png)

![3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2590668.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)